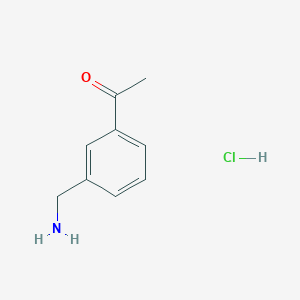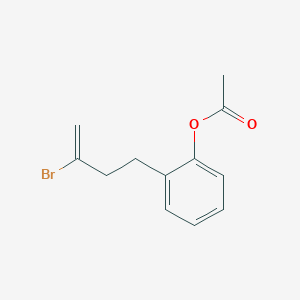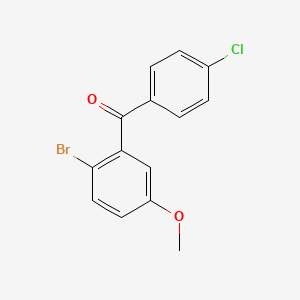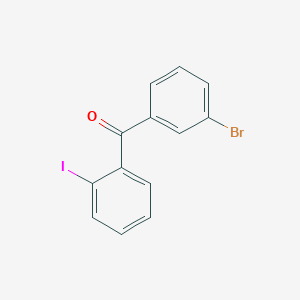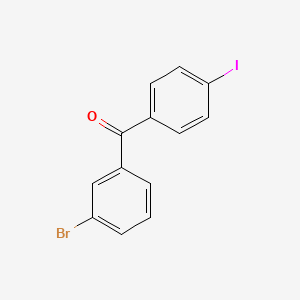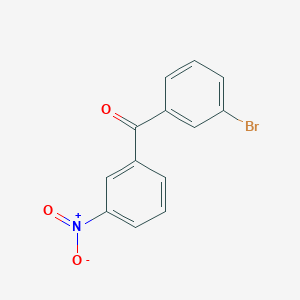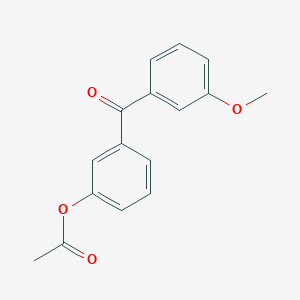
3-Acetoxy-3'-Methoxybenzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzophenone derivatives is detailed in the provided papers. For instance, paper describes the synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) from 2,4-dihydroxybenzophenone and dimethyl sulfate using acetone as a solvent. The process involves refluxing the reactants with potassium carbonate, followed by washing and recrystallization to achieve a high yield. This method emphasizes the importance of solvent polarity and indicates that phase transfer catalysts are not necessary for the reaction. Similarly, paper discusses the photochemical synthesis of 2'-Acetoxy-2-hydroxy-5-methoxybenzophenone from p-methoxyphenyl o-acetoxybenzoate, which undergoes a photo-Fries rearrangement to yield the product.
Molecular Structure Analysis
The molecular structure of benzophenone derivatives is characterized using various analytical techniques. In paper , the structure of a benzohydrazone compound and its oxovanadium complex is elucidated using elemental analysis, IR, UV-vis, and (1)H NMR spectra, along with single crystal X-ray diffraction. The coordination of the ligand to the vanadium atom is described, providing insights into the octahedral coordination of such complexes.
Chemical Reactions Analysis
The chemical reactivity of benzophenone derivatives is also explored in these papers. Paper reports on the instability of certain acetoxy-hydroxy-methoxybenzophenone compounds on silica gel, leading to isomerization. Additionally, the acetylation reactions and the potential for cyclization to form xanthones are discussed, demonstrating the versatility of these compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. Paper provides information on the thermal analysis of an oxovanadium complex, which is relevant to understanding the stability of such compounds. The urease inhibitory activities of the compounds are also tested, with the oxovanadium complex showing significant inhibition, suggesting potential biological applications. The IC50 value and percent inhibition are provided, which are important parameters in pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Sonnenschutzmittel-Formulierungen
Ähnlich wie andere Benzophenone kann diese Verbindung als Bestandteil von Sonnenschutzmittel-Formulierungen dienen. Sie kann UV-Strahlung absorbieren und ableiten und so die Haut vor schädlichen Auswirkungen schützen. Die Sicherheit und die Umweltbelastung solcher Verbindungen werden jedoch geprüft, und ihre Verwendung in Sonnenschutzmitteln ist in einigen Regionen reguliert .
Antioxidative Eigenschaften
Forschungen zeigen, dass Derivate von Benzophenon, wie z. B. 3-Acetoxy-3'-Methoxybenzophenon, antioxidative Eigenschaften aufweisen können. Diese Eigenschaften sind vorteilhaft bei der Verhinderung von oxidativem Stress in biologischen Systemen und könnten bei der Entwicklung von Arzneimitteln eingesetzt werden .
Umweltstudien
Studien zu verwandten Benzophenonen haben gezeigt, dass sie Umweltprobleme wie Phytotoxizität und Genotoxizität verursachen können. Daher könnte this compound in der Umweltforschung verwendet werden, um seine Auswirkungen auf Ökosysteme zu untersuchen und zur Entwicklung sichererer Chemikalien beizutragen .
Eigenschaften
IUPAC Name |
[3-(3-methoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-15-8-4-6-13(10-15)16(18)12-5-3-7-14(9-12)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWOCOEEUYJRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641618 |
Source


|
| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890099-27-1 |
Source


|
| Record name | 3-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







